4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid
描述
属性
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-8(2)7-11(13(22)23)19-12-9-5-3-4-6-10(9)20-14(21-12)15(16,17)18/h3-6,8,11H,7H2,1-2H3,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFREGMJLZEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline scaffold is constructed from methyl 2-amino-5-bromobenzoate and trifluoroacetamidine under acidic conditions. A representative procedure involves refluxing in glacial acetic acid with catalytic H2SO4, yielding 2-trifluoromethyl-4-hydroxyquinazoline, which is subsequently chlorinated using POCl3 to generate the 4-chloro intermediate.
Table 1: Optimization of Quinazoline Core Synthesis
Introduction of the Amino-Pentanoic Acid Side Chain
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloroquinazoline undergoes SNAr with 4-methyl-2-aminopentanoic acid in polar aprotic solvents. Optimal results are achieved using DMF as the solvent with K2CO3 as the base at 80°C for 12 hours.
Equation 1 :
$$
\text{4-Chloro-2-trifluoromethylquinazoline} + \text{4-Methyl-2-aminopentanoic acid} \xrightarrow{\text{DMF, K}2\text{CO}3, 80^\circ\text{C}} \text{Target Compound} + \text{HCl}
$$
Buchwald–Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling using XantPhos as a ligand and Cs2CO3 as the base in toluene at 100°C improves yields to 78%.
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| SNAr | K2CO3 | DMF | 80 | 12 | 65 |
| Buchwald–Hartwig | Pd(OAc)2/XantPhos | Toluene | 100 | 24 | 78 |
Side Chain Synthesis: 4-Methyl-2-Aminopentanoic Acid
Strecker Synthesis from Ketovaline
4-Methyl-2-aminopentanoic acid is prepared via Strecker reaction of 3-methyl-2-butanone with ammonium chloride and potassium cyanide, followed by acidic hydrolysis.
Equation 2 :
$$
\text{3-Methyl-2-butanone} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{HCl}} \text{4-Methyl-2-aminopentanenitrile} \xrightarrow{\text{H}2\text{O/H}^+} \text{4-Methyl-2-aminopentanoic acid}
$$
Reductive Amination
Alternative routes employ reductive amination of levulinic acid with ammonium acetate and NaBH3CN in methanol, achieving 68% yield after crystallization.
Analytical Validation and Characterization
Successful synthesis is confirmed via:
- 1H NMR (DMSO-d6): δ 1.05 (d, 6H, CH(CH3)2), 2.15 (m, 1H, CH(CH3)2), 3.45 (dd, 1H, CHNH), 7.60–8.20 (m, 4H, quinazoline-H).
- HRMS : m/z 327.307 [M+H]+ (calculated for C15H16F3N3O2).
Challenges and Optimization Opportunities
Key challenges include:
- Low Solubility : The trifluoromethyl group and branched side chain reduce solubility in aqueous media, complicating purification.
- Racemization : The chiral center in the amino acid side chain requires stringent control during SNAr to prevent epimerization.
Future directions emphasize flow chemistry for continuous processing and enzymatic resolution to enhance enantiomeric excess.
化学反应分析
Types of Reactions
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinazoline core or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the quinazoline core can interact with various biological pathways. This compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Structural Analogs and Derivatives
(a) 4-Methyl-2-(3-trifluoromethyl-benzenesulfonylamino)-pentanoic acid
- Structure: Features a benzenesulfonyl group instead of the quinazolin-4-ylamino moiety.
- Applications : Sulfonamide derivatives are prevalent in protease inhibitors and antimicrobial agents.
(b) Rupintrivir (AG7088)
- Structure: Contains a 4-oxo-heptanoylamino chain and a 5-methyl-isoxazole carbonyl group.
- Properties: Demonstrated potent antiviral activity against human rhinovirus (IC₅₀ = 0.02 μM) due to covalent inhibition of the 3C protease .
- Key Difference : The isoxazole and benzyl groups in Rupintrivir enhance specificity for viral proteases, unlike the quinazoline core in the target compound.
(c) 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid
- Structure : A spirocyclic compound with multiple trifluoromethyl and heteroaromatic groups.
- Properties : Designed for enhanced binding to nuclear receptors (e.g., PPAR-γ) with EC₅₀ values <10 nM .
- Key Difference : The spirocyclic architecture and extended chain length improve receptor selectivity but reduce metabolic stability compared to the simpler quinazoline derivative.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₆F₃N₃O₂ | 339.30 | ~2.5 | Quinazoline, trifluoromethyl |
| 4-Methyl-2-(3-trifluoromethyl-benzenesulfonylamino)-pentanoic acid | C₁₃H₁₆F₃NO₄S | 339.33 | ~3.0 | Sulfonamide, trifluoromethyl |
| Rupintrivir (AG7088) | C₂₃H₂₈F₃N₃O₆ | 523.48 | ~1.8 | Isoxazole, benzyl ester |
| 2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid | C₁₅H₁₆N₂O₃S₂ | 336.43 | ~1.2 | Thiazolidinone, hydroxybenzylidene |
*LogP values estimated using fragment-based methods.
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Group: Critical for metabolic stability; replacing it with methyl (e.g., in 4-methyl-2-[(2-hydroxy-4-methoxybenzoyl)amino]pentanoic acid) reduces potency .
- Quinazoline vs. Pyridine : Substituting quinazoline with pyridine (e.g., in ’s trifluoropropanamido derivative) diminishes kinase affinity but improves solubility .
- Chain Length: Longer chains (e.g., butanoic vs. pentanoic acid) enhance target residence time but may increase off-target effects .
生物活性
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid (CAS Number: 1094029-40-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article discusses its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a trifluoromethyl substituent and an amino acid side chain, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 327.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₃O₂ |
| Molecular Weight | 327.30 g/mol |
| CAS Number | 1094029-40-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives under acidic or basic conditions.
- Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution using trifluoromethyl iodide.
- Attachment of the Amino Acid Side Chain : Conducted via amide bond formation using coupling reagents like EDCI and HOBt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through additional hydrogen and hydrophobic interactions, while the quinazoline core may influence various biological pathways, potentially leading to enzyme inhibition or activation .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, a study on related quinazoline derivatives showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, suggesting strong anticancer potential due to enhanced lipophilicity and DNA intercalation capabilities .
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a critical enzyme involved in DNA replication and cell division. Compounds similar to this compound have been shown to inhibit Topo II activity effectively. In comparative studies, certain derivatives displayed IC50 values ranging from 15.16 μM to 20.65 μM, indicating promising inhibitory effects against this enzyme .
Case Studies
-
Study on Cytotoxicity :
- A series of quinazoline derivatives were tested for cytotoxicity against HepG2 and HCT-116 cells.
- Compound 16 (a close analogue) showed significant cytotoxicity with IC50 values of 6.29 μM (HepG2) and 2.44 μM (HCT-116), highlighting the importance of structural modifications for enhancing biological activity .
- DNA Intercalation Studies :
常见问题
Basic: How can researchers optimize the synthesis of 4-methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid?
Methodological Answer:
Synthesis optimization involves solvent selection, catalyst efficiency, and reaction time adjustments. For quinazoline derivatives, nucleophilic substitution reactions (e.g., coupling between quinazoline-4-amine and α-amino acid derivatives) are common. Evidence suggests using polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitoring via HPLC or TLC ensures completion . For scale-up, pilot plant protocols (e.g., controlled temperature gradients and inert atmospheres) improve reproducibility .
Advanced: What computational tools predict regioselectivity in quinazoline-4-amine substitutions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model transition states to predict regioselectivity. For example, ICReDD integrates Gaussian 16 for energy profiling and GRRM for pathway exploration, identifying favorable sites for nucleophilic attack (e.g., C4 of quinazoline vs. competing positions). Experimental validation via NMR (e.g., NOESY for spatial proximity) confirms computational predictions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and confirms stereochemistry.
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- X-ray crystallography: Resolves 3D conformation, particularly for chiral centers (e.g., α-carbon configuration) .
Advanced: How to resolve contradictions in reported bioactivity data for quinazoline derivatives?
Methodological Answer:
Use standardized assay protocols (e.g., fixed IC₅₀ measurement conditions) and validate with orthogonal methods. For example:
- Enzyme inhibition: Compare results from fluorescence polarization (high-throughput) and SPR (kinetic validation).
- Cell-based assays: Include positive controls (e.g., staurosporine for kinase inhibition) and assess membrane permeability via LC-MS/MS .
Basic: What are common strategies to improve aqueous solubility for in vitro assays?
Methodological Answer:
- Salt formation: React with sodium bicarbonate to generate carboxylate salts.
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes.
- pH adjustment: Buffer solutions (pH 7.4) for ionizable carboxylic acid groups .
Advanced: How to design kinetic studies for enzyme inhibition by this compound?
Methodological Answer:
- Pre-steady-state kinetics: Use stopped-flow spectrophotometry to measure initial binding rates.
- Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and enthalpy changes.
- Molecular dynamics (MD) simulations: Predict binding poses (e.g., quinazoline interaction with ATP-binding pockets) .
Basic: What safety protocols are required for handling trifluoromethyl intermediates?
Methodological Answer:
- Ventilation: Use fume hoods for volatile CF₃-containing reagents.
- PPE: Acid-resistant gloves (e.g., nitrile) and goggles.
- Waste disposal: Neutralize acidic byproducts with CaCO₃ before aqueous disposal .
Advanced: Can machine learning optimize reaction conditions for derivatives of this compound?
Methodological Answer:
Yes. Neural networks trained on reaction databases (e.g., Reaxys) predict optimal catalysts, solvents, and temperatures. For example, Bayesian optimization reduces trial runs by 70% in quinazoline amination. Experimental validation via high-throughput robotics (e.g., Chemspeed platforms) accelerates data generation .
Basic: How to assess purity and stability under storage conditions?
Methodological Answer:
- HPLC-UV/ELS: Monitor degradation products (e.g., hydrolyzed carboxylic acid).
- Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; compare with initial LC-MS profiles.
- Lyophilization: Improves shelf-life for hygroscopic derivatives .
Advanced: What interdisciplinary approaches enhance mechanistic understanding of this compound?
Methodological Answer:
- Chemical biology: Photoaffinity labeling (e.g., diazirine tags) identifies cellular targets.
- Systems pharmacology: Integrate proteomics (e.g., SILAC) and transcriptomics to map signaling pathways.
- Microfluidics: Single-cell analysis resolves heterogeneity in drug response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
